Tyloxapol

Description

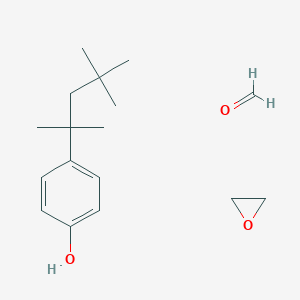

Structure

3D Structure of Parent

Properties

IUPAC Name |

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYZKJNTKZIUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25301-02-4 | |

| Record name | Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25301-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30179950 | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25301-02-4 | |

| Record name | Tyloxapol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyloxapol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyloxapol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Tyloxapol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, recognized for its surfactant properties.[1] It is clinically used as a mucolytic agent to aid in the liquefaction and removal of bronchopulmonary secretions.[1] Beyond its clinical applications, this compound serves as a valuable tool in biomedical research, primarily for its ability to induce hyperlipidemia in animal models and for its anti-inflammatory and antioxidant properties.[2][3] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound's mechanism of action is multifaceted, impacting lipid metabolism, inflammatory signaling, and the biophysical properties of pulmonary secretions.

Modulation of Lipid Metabolism

A primary and well-documented effect of this compound is its ability to induce hyperlipidemia.[1][4] This is achieved through two main mechanisms:

-

Inhibition of Lipoprotein Lipase (B570770) (LPL): this compound is a potent inhibitor of LPL, a key enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons.[5][6] By inhibiting LPL, this compound prevents the clearance of these lipoproteins from the circulation, leading to a rapid and significant increase in plasma triglyceride levels.[5][6] Some evidence suggests that this compound may act directly on lipolytic enzymes, while other theories propose that it forms a coat around lipoproteins, making them inaccessible to the enzymes.[7]

-

Increased Hepatic Cholesterol Synthesis: this compound has been shown to increase plasma cholesterol levels by stimulating hepatic cholesterol synthesis.[4][8] This is mediated, at least in part, by an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][8]

The culmination of these effects is a dramatic elevation in plasma triglycerides and cholesterol, making this compound a widely used agent for inducing experimental hyperlipidemia in animal models to study dyslipidemia and atherosclerosis.[2][9]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of key signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: this compound has been demonstrated to inhibit the activation of the transcription factor NF-κB.[3][10] NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. This compound's inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.[10][11] Molecular studies suggest that this compound suppresses the degradation of IκBα and inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[12]

-

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling: this compound also restrains the activation of the MAPK signaling pathway.[3][12] The MAPK cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses, including inflammation. By inhibiting MAPK activation, this compound further dampens the inflammatory response.[12]

The anti-inflammatory actions of this compound have been observed in various contexts, including the downregulation of endotoxin-stimulated production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in macrophages.[11]

Effects on Pulmonary Surfactant and Mucus Viscosity

In its clinical application as a mucolytic agent, this compound's surfactant properties are paramount. It aids in the liquefaction and removal of mucopurulent bronchopulmonary secretions.[1] Studies have shown that this compound can significantly reduce the viscosity of sputum from patients with cystic fibrosis.[10] This effect is attributed to its ability to lower the surface tension of the mucus, thereby reducing its viscoelasticity and facilitating its clearance from the airways.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Plasma Lipid Levels in Rats

| Parameter | Treatment Group | Baseline (mg/dL) | Post-treatment (mg/dL) | Fold Change | Reference |

| Total Cholesterol | This compound (200 mg/kg, i.p.) | 66.0 | 296.0 (at 72h) | 4.48 | [1] |

| Triglycerides | This compound (400 mg/kg, i.v.) | 66.3 ± 10.4 | ~3200 (at 48h) | ~48 | [3] |

| Total Cholesterol | This compound (400 mg/kg, i.v.) | 91.2 ± 8.5 | ~586 (at 48h) | ~6.4 | [3] |

| Total Phospholipids | This compound (400 mg/kg, i.v.) | 92.7 ± 6.4 | ~715 (at 48h) | ~7.7 | [3] |

Table 2: Effect of this compound on Sputum Viscosity and Cytokine Release

| Parameter | Condition | Control | This compound Treatment | % Change | Reference |

| Sputum Viscosity (centipoise) | Cystic Fibrosis Sputum | 463 ± 133 | 128 ± 52 | -72.3% | [10] |

| TNF-α Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |

| IL-1β Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |

| IL-6 Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |

| IL-8 Release | LPS-stimulated Human Monocytes | - | Inhibited | - | [10] |

Experimental Protocols

Protocol 1: Induction of Hyperlipidemia in Rats with this compound

Objective: To induce a state of hyperlipidemia in rats for research purposes.

Materials:

-

This compound solution (e.g., 20% w/v in 0.9% saline)

-

Male Wistar rats (200-250 g)

-

Syringes and needles for intravenous or intraperitoneal injection

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Assay kits for measuring plasma triglycerides and cholesterol

Methodology:

-

Fast the rats overnight (12-16 hours) with free access to water.

-

Prepare a fresh solution of this compound in sterile 0.9% saline. A common dose is 400 mg/kg body weight.[3]

-

Administer the this compound solution to the rats via a single intravenous (i.v.) injection into the tail vein or an intraperitoneal (i.p.) injection.

-

Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 72 hours) via tail vein or cardiac puncture upon sacrifice.

-

Centrifuge the blood samples to separate the plasma.

-

Measure the plasma concentrations of triglycerides and total cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions.

-

A significant elevation in plasma lipids is expected, peaking around 48-72 hours post-injection.[1][3]

Protocol 2: Assessment of NF-κB Activation by Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the inhibitory effect of this compound on NF-κB activation in cultured cells.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

Inducing agent (e.g., Lipopolysaccharide - LPS)

-

Nuclear extraction kit

-

EMSA kit for NF-κB (containing labeled NF-κB consensus oligonucleotide probe, binding buffer, etc.)

-

Polyacrylamide gels and electrophoresis apparatus

-

Phosphorimager or X-ray film for detection

Methodology:

-

Culture RAW 264.7 macrophages to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB inducing agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

-

Harvest the cells and perform nuclear extraction according to the manufacturer's protocol of the nuclear extraction kit.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the EMSA reaction by incubating a fixed amount of nuclear extract with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Dry the gel and visualize the bands by autoradiography using a phosphorimager or X-ray film. A decrease in the intensity of the shifted band in this compound-treated samples compared to the LPS-only control indicates inhibition of NF-κB activation.

Signaling Pathway Diagrams

Conclusion

This compound is a compound with a diverse range of biological activities. Its primary mechanism of action involves the potent inhibition of lipoprotein lipase and stimulation of hepatic cholesterol synthesis, leading to hyperlipidemia. Furthermore, its anti-inflammatory effects are mediated through the suppression of the NF-κB and MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines. Clinically, its surfactant properties are utilized to reduce the viscosity of pulmonary mucus. This in-depth understanding of this compound's mechanisms of action is crucial for its continued use as a research tool and for exploring its potential therapeutic applications beyond its current use as a mucolytic agent. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the fields of pharmacology, cell biology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. med.upenn.edu [med.upenn.edu]

- 3. innspub.net [innspub.net]

- 4. rbcms.com.br [rbcms.com.br]

- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling Pathway Diagram [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

Tyloxapol: A Comprehensive Technical Guide to its Surfactant Properties and Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely utilized in pharmaceutical and research applications for its surfactant properties.[1] It functions as a wetting agent, emulsifier, and solubilizing agent, enhancing the stability and bioavailability of various formulations.[2][3] Its applications range from aiding in the liquefaction and removal of bronchopulmonary secretions to its use in the development of drug delivery systems like niosomes.[1][4] This technical guide provides an in-depth overview of the core surfactant properties of this compound, with a particular focus on its critical micelle concentration (CMC), and details the experimental protocols for their determination.

Core Surfactant Properties of this compound

This compound's efficacy as a surfactant is defined by several key physicochemical parameters. These properties govern its behavior in solution and its interaction with other molecules and interfaces.

Quantitative Surfactant Properties

The following table summarizes the known quantitative surfactant properties of this compound. It is important to note that specific values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 0.018 mM | Not specified |

| In the micromolar range (~100x lower than Triton X-100) | Aqueous solution[2] | |

| Cloud Point | 94.3 °C | Not specified |

| Hydrophilic-Lipophilic Balance (HLB) | 12.9 | Not specified |

| Aggregation Number | Increases with temperature | Aqueous solution[2] |

| Molecular Weight (Polymer) | Variable, can be around 8000 Da | [5] |

Further research is required to obtain more extensive data on the dependence of CMC and aggregation number on temperature, pH, and ionic strength, as well as the specific surface tension at the CMC (γcmc).

Experimental Protocols for Surfactant Property Determination

Accurate characterization of this compound's surfactant properties is crucial for its effective application. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. Several methods can be employed for its determination.

a) Surface Tensiometry

-

Principle: The surface tension of a solution containing a surfactant decreases as the surfactant concentration increases. Once micelles form, the surface tension remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of the surfactant concentration.

-

Protocol:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

b) Fluorescence Spectroscopy using a Pyrene (B120774) Probe

-

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change can be monitored by observing the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum.

-

Protocol:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Add a small, constant amount of a pyrene stock solution to each this compound solution.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation wavelength typically around 335 nm).

-

Calculate the ratio of the fluorescence intensities of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).

-

Plot the I₁/I₃ ratio as a function of the this compound concentration. A sharp decrease in the I₁/I₃ ratio indicates the onset of micelle formation, and the concentration at which this occurs is the CMC.

-

Determination of Micelle Aggregation Number

The aggregation number is the average number of surfactant monomers in a single micelle.

a) Time-Resolved Fluorescence Quenching (TRFQ)

-

Principle: This technique involves a fluorescent probe and a quencher that are both solubilized within the micelles. The rate of fluorescence quenching depends on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and aggregation number.

-

Protocol:

-

Prepare a series of this compound solutions at a concentration significantly above the CMC.

-

Incorporate a fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium (B1207926) chloride) into the solutions.

-

Measure the fluorescence decay of the probe in the absence and presence of the quencher using a time-resolved fluorometer.

-

Analyze the decay kinetics using appropriate models (e.g., the Poisson quenching model) to determine the aggregation number.

-

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical measure of the degree to which a surfactant is hydrophilic or lipophilic.

a) Emulsion Stability Method

-

Principle: A series of emulsions are prepared using a blend of two surfactants with known HLB values, one with a low HLB and one with a high HLB. The stability of these emulsions is observed, and the HLB of the blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. To determine the HLB of an unknown surfactant like this compound, it can be blended with a known surfactant to emulsify a standard oil.

-

Protocol:

-

Select a standard oil phase.

-

Prepare a series of surfactant blends by mixing this compound with a surfactant of a known HLB value in varying ratios.

-

Prepare an emulsion with each surfactant blend and the oil phase using a standardized procedure (e.g., homogenization).

-

Visually inspect the stability of the emulsions over time, looking for signs of creaming, coalescence, or phase separation.

-

The HLB of the this compound-containing blend that produces the most stable emulsion can be used to estimate the HLB of this compound itself.

-

This compound in Biological Systems and Drug Delivery

Beyond its fundamental surfactant properties, this compound has been shown to interact with biological systems and is a valuable component in drug delivery formulations.

Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory properties through its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response. This compound's mechanism of action involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Niosome Preparation

This compound is a key component in the formulation of niosomes, which are vesicular drug delivery systems. The thin-film hydration method is a common technique for their preparation.

Caption: Workflow for niosome preparation using the thin-film hydration method.

Conclusion

This compound is a versatile non-ionic surfactant with well-established applications in the pharmaceutical and research fields. Its low critical micelle concentration and ability to form stable micelles make it an effective solubilizing and emulsifying agent. Understanding its core surfactant properties and the experimental methods for their characterization is essential for optimizing its use in various formulations. Furthermore, its biological activity, such as the inhibition of the NF-κB pathway, opens avenues for its application in anti-inflammatory therapies. The continued investigation into the detailed physicochemical behavior of this compound will undoubtedly lead to the development of new and improved drug delivery systems and therapeutic strategies.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tyloxapol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type, widely recognized for its surfactant properties.[1][2][3] It finds extensive application in the pharmaceutical industry as an excipient, particularly as a mucolytic agent to aid in the liquefaction and removal of bronchopulmonary secretions.[1][4] Additionally, its ability to inhibit lipoprotein lipase (B570770) makes it a valuable tool in inducing hyperlipidemia in animal models for research purposes.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, offering detailed experimental protocols and data for researchers and drug development professionals.

Chemical Structure

This compound is a polymer synthesized from three key monomers: 4-(2,4,4-trimethylpentan-2-yl)phenol (p-tert-octylphenol), formaldehyde (B43269), and oxirane (ethylene oxide).[1] The structure consists of a polymeric backbone of p-tert-octylphenol units linked by methylene (B1212753) bridges, with polyoxyethylene chains attached to the phenolic hydroxyl groups.

The generalized chemical structure of this compound is as follows:

(C₁₅H₂₁O(C₂H₄O)m)n

Where:

-

'n' represents the degree of polymerization of the p-tert-octylphenol formaldehyde backbone.

-

'm' denotes the number of ethylene (B1197577) oxide units in the polyoxyethylene side chains.

The IUPAC name for the monomeric unit is formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:

-

Polymerization: Formation of a phenolic resin from p-tert-octylphenol and formaldehyde.

-

Ethoxylation: Addition of polyoxyethylene chains to the phenolic resin.

A common and well-documented synthetic route involves a three-step process, which is detailed below.[7][8]

Synthesis Pathway Overview

The following diagram illustrates the general synthesis pathway for this compound:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 25301-02-4 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. METHOD FOR SYNTHESIZING this compound - Patent 4455119 [data.epo.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Tyloxapol: A Non-Ionic Liquid Polymer for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol is a non-ionic liquid polymer of the alkyl aryl polyether alcohol type, widely utilized in biomedical research and pharmaceutical formulations.[1][2] Its unique surfactant properties make it a valuable tool in a variety of applications, including drug delivery, cell lysis, and as a mucolytic agent.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols, and its role in modulating key cellular signaling pathways.

Core Properties of this compound

This compound's utility in research is underpinned by its distinct physical and chemical characteristics. As a non-ionic surfactant, it possesses both hydrophilic and hydrophobic moieties, allowing it to interact with both aqueous and lipid environments. This amphiphilic nature is crucial for its function as a detergent and emulsifier.[6][7]

Physicochemical Data

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| Physical State | Viscous Liquid | [3] |

| Appearance | Clear to hazy yellow to amber | [8][9] |

| Density (d20) | 1.0963 g/cm³ | [10] |

| Flash Point | 113 °C (closed cup) | [11] |

| Cloud Point | 92-97 °C | [10] |

| Critical Micelle Concentration (CMC) | 0.018 mM | |

| Solubility | Slowly but freely miscible with water; Soluble in benzene, toluene, chloroform, carbon tetrachloride, carbon disulfide, and acetic acid. | [10] |

Key Research Applications and Experimental Protocols

This compound's versatility has led to its adoption in a range of research applications. Detailed methodologies for some of the most common uses are provided below.

Drug Delivery: Niosome Formulation

This compound is a key component in the formation of niosomes, which are vesicular systems used for drug delivery.[3][4] These non-ionic surfactant-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, offering advantages in terms of stability and drug release.[7][12]

Experimental Protocol: Niosome Preparation using Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for preparing this compound-based niosomes.[4][13]

-

Preparation of the Lipid/Surfactant Mixture:

-

Dissolve this compound and cholesterol in a volatile organic solvent (e.g., chloroform, diethyl ether, or methanol) in a round-bottom flask.[13] The molar ratio of surfactant to cholesterol can be varied to optimize niosome properties; a 1:0.1 molar ratio of this compound to cholesterol has been shown to exhibit good stability.[4]

-

-

Film Formation:

-

Remove the organic solvent using a rotary evaporator at room temperature (20°C). This process leaves a thin, dry film of the this compound-cholesterol mixture on the inner wall of the flask.[13]

-

-

Hydration:

-

Rehydrate the thin film with an aqueous phase (e.g., phosphate-buffered saline or a solution containing the drug to be encapsulated) by gentle agitation. The temperature for hydration can range from 0-60°C.[13] This step leads to the spontaneous formation of multilamellar niosomes.

-

-

Sonication (Optional for Unilamellar Vesicles):

-

To produce smaller, unilamellar niosomes, the niosome suspension can be probe sonicated for approximately 3 minutes.[13]

-

Logical Workflow for Niosome Preparation

Caption: Workflow for this compound-based niosome preparation.

Induction of Hyperlipidemia in Animal Models

This compound is widely used to induce hyperlipidemia in animal models, providing a valuable tool for studying lipid metabolism and evaluating potential therapeutic agents.[10][14] It achieves this by inhibiting lipoprotein lipase, which blocks the breakdown of triglyceride-rich lipoproteins.[11][15]

Experimental Protocol: Induction of Hyperlipidemia in Rats

This protocol details the procedure for inducing a sustained hyperlipidemic state in Wistar rats.[15][16][17]

-

Animal Model:

-

Use male Wistar rats (180-200 g, 11-12 weeks old).[15]

-

-

Preparation of this compound Solution:

-

Administration:

-

Monitoring:

Cell Lysis for Protein Extraction

As a non-ionic detergent, this compound can be utilized for cell lysis to extract proteins for downstream applications like Western blotting.[19][20] Its mild nature helps in solubilizing membrane proteins while preserving their structure and function.

Experimental Protocol: Cell Lysis using a this compound-based Buffer

This protocol provides a general guideline for cell lysis. The optimal concentration of this compound may need to be determined empirically.

-

Preparation of Lysis Buffer:

-

Prepare a lysis buffer containing this compound. A common starting point is a buffer such as RIPA buffer, with this compound substituted for or used in conjunction with other detergents. A typical lysis buffer might contain: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1% this compound.[21]

-

Immediately before use, add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[22]

-

-

Cell Lysis (Cultured Cells):

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Add the ice-cold lysis buffer to the cells.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[21]

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Experimental Workflow for Cell Lysis

Caption: General workflow for protein extraction using this compound.

Modulation of Signaling Pathways

Recent research has highlighted this compound's ability to modulate key intracellular signaling pathways, particularly those involved in inflammation and bone metabolism.

Inhibition of NF-κB Signaling

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1][23] It achieves this by suppressing the degradation of IκBα, which in turn prevents the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[1] This inhibitory action leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[23]

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits NF-κB activation.

Inhibition of MAPK Signaling

In addition to its effects on NF-κB, this compound also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK cascade, which includes kinases like JNK, ERK, and p38, plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[24][25] By inhibiting this pathway, this compound can influence these fundamental cellular activities.

MAPK Signaling Pathway Inhibition by this compound

Caption: this compound suppresses the MAPK signaling cascade.

Conclusion

This compound is a multifaceted non-ionic liquid polymer with significant applications in modern research. Its well-characterized physicochemical properties, coupled with its utility in drug delivery, in vivo modeling, and cell biology, make it an indispensable tool for scientists and drug development professionals. Furthermore, its ability to modulate critical signaling pathways such as NF-κB and MAPK opens up new avenues for its therapeutic and research potential. This guide provides a foundational understanding of this compound's core attributes and methodologies, empowering researchers to effectively harness its capabilities in their scientific endeavors.

References

- 1. This compound inhibits RANKL-stimulated osteoclastogenesis and ovariectomized-induced bone loss by restraining NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound Niosomes as Prospective Drug Delivery Module for Antiretroviral Drug Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alevaire as a mucolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound niosomes as prospective drug delivery module for antiretroviral drug nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 25301-02-4 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound [drugfuture.com]

- 11. This compound CAS#: 25301-02-4 [m.chemicalbook.com]

- 12. Formulation of this compound niosomes for encapsulation, stabilization and dissolution of anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjpmr.com [wjpmr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rbcms.com.br [rbcms.com.br]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 21. scribd.com [scribd.com]

- 22. ptglab.com [ptglab.com]

- 23. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Applications of Tyloxapol in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, has a multifaceted history in biomedical research. Its unique properties as a surfactant, mucolytic agent, and inhibitor of lipoprotein lipase (B570770) have led to its application in a diverse range of studies, from respiratory diseases to lipid metabolism and drug delivery. This in-depth technical guide explores the core historical applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Applications and Quantitative Data

This compound's utility in biomedical research can be broadly categorized into three main areas: respiratory research, lipid metabolism studies, and as a component in drug delivery systems. The following tables summarize the key quantitative data from historical studies in these areas.

Respiratory Research: Mucolytic and Anti-inflammatory Effects

This compound has been investigated for its ability to reduce the viscosity of sputum and for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).

| Parameter Measured | Condition/Model | Treatment | Quantitative Effect | Reference |

| Sputum Viscosity | Cystic Fibrosis Sputum | This compound (0.05% to 0.1% wt/vol) | Reduction from 463 +/- 133 to 128 +/- 52 centipoise | [1] |

| Sputum Weight | COPD Patients | Inhaled 5 ml this compound 1% (vs. 0.9% saline) three times daily for 3 weeks | Statistically significant increase; Mean of 4.03 g vs. 2.63 g for saline at week 3 (p=0.041) | [2][3] |

| Sputum Volume & Dry Weight | COPD Patients | This compound | Significant increase of 0.84 g/h compared to distilled water | [2][3] |

| Total Sputum Cells | COPD Patients | Inhaled this compound for 3 weeks | Median decrease from 1.64 to 1.18 x 10^6 cells | [2] |

| Sputum Neutrophils | COPD Patients | Inhaled this compound for 3 weeks | Median decrease from 1.32 to 0.86 x 10^6 cells | [2] |

| Cytokine Release (IL-1β, IL-6, IL-8) | LPS-stimulated human macrophages in vitro | This compound (0.1 and 1.0 mg/ml) | Significant reduction in released cytokines (p < 0.001, p < 0.01, and p < 0.001 respectively) | [2] |

| Mucociliary Clearance Velocity | In vitro model of human CF airway epithelia | This compound | Increased from zero to 12 µm/s within the first minute, reaching a maximum of 22 µm/s after 120 minutes | [4] |

Lipid Metabolism: Induction of Hyperlipidemia

This compound is widely used to induce experimental hyperlipidemia in animal models by inhibiting lipoprotein lipase, which is responsible for the breakdown of triglyceride-rich lipoproteins.[5][6][7] This allows for the study of dyslipidemia and the evaluation of potential lipid-lowering drugs.

| Parameter Measured | Animal Model | Treatment | Quantitative Effect | Reference |

| Plasma Triglyceride Accumulation Rate | Rats | Single intravenous or intraperitoneal injection of this compound | Linear and sharp accumulation at a mean rate of 259.7 ± 8.1 mg/h·dl in the first 6 hours | [5] |

| Plasma Cholesterol and Phospholipids | Rats | This compound injection | Coordinated increase along with triglycerides | [5] |

| Serum Lipoprotein Profile | Rats | This compound injection | Disappearance of HDL fraction and increase in VLDL fraction 2 hours post-injection | [5] |

| Serum Total Cholesterol (TC), Triglyceride (TG), and Low-Density Lipoprotein (LDL) | Mice | Lipopolysaccharide (LPS) + this compound | Increased levels of TC, TG, and LDL | [8] |

Key Experimental Protocols

Induction of Hyperlipidemia in Rats

This protocol is a standard method for creating an animal model of hyperlipidemia to study lipid metabolism and the effects of hypolipidemic drugs.[5][9]

Materials:

-

This compound (Triton WR-1339)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Wistar rats (male, 300-360 g)

-

Anesthetic (e.g., ether)

-

Blood collection supplies

Procedure:

-

House rats under standard conditions (22±2°C, 12-h light/dark cycle, 60% relative humidity) with free access to food and water.

-

Prepare a solution of this compound in PBS.

-

Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 400 mg/kg body weight.

-

Collect blood samples at various time points (e.g., 0, 2, 4, 6, 24, and 48 hours) post-injection to measure plasma lipid levels.

-

Anesthetize the animals before blood collection.

-

Analyze plasma for total cholesterol, triglycerides, and lipoprotein profiles using standard enzymatic kits and electrophoresis.

In Vitro Macrophage Activation Test for Anti-inflammatory Effects

This assay is used to assess the anti-inflammatory properties of this compound by measuring its effect on cytokine release from stimulated immune cells.[2]

Materials:

-

Human monocytes or a macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound solutions at various concentrations (e.g., 0.1 and 1.0 mg/ml)

-

ELISA kits for measuring cytokines (IL-1β, IL-6, IL-8)

Procedure:

-

Culture the macrophages in appropriate cell culture plates.

-

Pre-incubate the cells with different concentrations of this compound for a specified period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

Incubate for a further period to allow for cytokine production and release.

-

Collect the cell culture supernatant.

-

Quantify the levels of IL-1β, IL-6, and IL-8 in the supernatant using specific ELISA kits.

-

Compare the cytokine levels in this compound-treated cells to those in cells treated with LPS alone to determine the inhibitory effect.

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

Caption: this compound inhibits LPS-induced NF-κB activation.

Experimental Workflow for Assessing Mucolytic Activity

The following diagram illustrates a typical workflow for evaluating the effectiveness of this compound as a mucolytic agent in a clinical setting.

References

- 1. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]

- 4. Influence of the Surfactant this compound on Mucociliary Clearance in Human Respiratory Cystic Fibrosis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Tyloxapol's Role in Inhibiting Lipoprotein Lipase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyloxapol, a non-ionic liquid polymer also known as Triton WR-1339, is a well-established agent used in biomedical research to induce hyperlipidemia in animal models.[1][2][3] Its hyperlipidemic effect is primarily attributed to its potent inhibition of lipoprotein lipase (B570770) (LPL), a key enzyme in lipid metabolism.[3][4] This technical guide provides an in-depth overview of this compound's role in LPL inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action

This compound's inhibition of lipoprotein lipase is multifaceted, involving both direct and indirect actions:

-

Direct Enzyme Inhibition: Evidence suggests that this compound acts directly on lipolytic enzymes, including LPL and hepatic lipase.[4] The detergent's interaction with the enzyme itself contributes to the reduction in its catalytic activity.[4]

-

Substrate Modification: this compound is a surfactant that can form a surface coat around lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL).[4] This coating renders the lipoproteins inaccessible as substrates for LPL, thereby preventing the hydrolysis of triglycerides.[4]

The primary consequence of LPL inhibition by this compound is the impaired clearance of triglyceride-rich lipoproteins from the plasma, leading to a rapid and significant increase in plasma triglyceride levels.[2][4] This, in turn, affects the metabolism of other lipids, causing a concurrent rise in total cholesterol and phospholipids.[4]

Quantitative Data on this compound-Induced Hyperlipidemia

The administration of this compound to animal models, particularly rats, results in predictable and quantifiable changes in plasma lipid profiles. The following tables summarize key quantitative data from in vivo studies.

Table 1: Effect of Intravenous this compound (400 mg/kg) on Plasma Lipid Levels in Rats [2]

| Time Point | Triglyceride (mg/dL) | Total Cholesterol (mg/dL) | Phospholipids (mg/dL) |

| Basal (Fasting) | 66.3 ± 10.4 | 91.2 ± 8.5 | 92.7 ± 6.4 |

| 24 hours | ~3200 | - | - |

| 48 hours | - | ~586 | ~715 |

Table 2: Rate of Triglyceride Secretion Following Intravenous this compound (400 mg/kg) Injection in Rats [2]

| Phase | Duration | Rate of Triglyceride Secretion (mg/h.dl) |

| Early Phase | First 6 hours | 259.7 ± 8.1 |

| Middle Phase | 1-2 days | 105 |

Table 3: Peak and Duration of Hypercholesterolemia after Intraperitoneal this compound (200 mg/kg) in Wistar Rats [5]

| Parameter | Value |

| Peak Increase in Total Cholesterol | 448% from baseline |

| Time to Peak | 3 days |

| Return to Baseline | By 9 days |

Experimental Protocols

In Vivo Induction of Hyperlipidemia in Rats

This protocol is a composite based on methodologies described in the literature.[1][2][5]

1. Preparation of this compound Solution:

-

Dissolve this compound in isotonic saline (0.9% NaCl) to achieve the desired concentration (e.g., 20% w/v).[2]

-

Gentle agitation and leaving the solution to stand overnight can aid in dissolution.[2]

-

For some applications, heating the solution to 55°C for 30 minutes may be employed to ensure complete dissolution, followed by sterilization through a 0.2 µm filter.[6]

2. Animal Model:

-

Animals are typically fasted overnight before the experiment.[2]

3. Administration of this compound:

-

Intravenous (IV) Injection: Administer this compound solution via the tail vein. A common dosage is 400 mg/kg body weight.[2]

-

Intraperitoneal (IP) Injection: Administer this compound solution into the peritoneal cavity. A common dosage is 200 mg/kg body weight.[1][5]

4. Blood Sampling and Analysis:

-

Blood samples can be collected at various time points post-injection from the tail vein.[2]

-

Plasma or serum is separated by centrifugation.

-

Plasma lipids (triglycerides, total cholesterol, phospholipids) are measured using standard enzymatic methods.[2] Note: The presence of this compound in the serum may interfere with some enzymatic triglyceride assays, potentially underestimating the true value. Manual measurement with regular shaking in a water bath can help overcome this inhibition.[4]

In Vitro Lipoprotein Lipase Inhibition Assay (General Protocol)

While specific protocols detailing the use of this compound for in vitro LPL inhibition assays are not extensively available in the reviewed literature, a general methodology for such an assay is provided below. Researchers will need to optimize the concentration of this compound and other reaction conditions.

1. Reagents:

-

Purified lipoprotein lipase (LPL)

-

A suitable LPL substrate (e.g., a fluorogenic triglyceride analog)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and co-factors)

-

This compound solution of varying concentrations

-

96-well microplate (black, clear bottom for fluorescence assays)

-

Microplate reader with fluorescence capabilities

2. Assay Procedure:

-

Prepare a series of this compound dilutions in the assay buffer.

-

In the wells of the microplate, add the LPL enzyme solution.

-

Add the different concentrations of the this compound solution to the respective wells. Include a control well with no this compound.

-

Pre-incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the LPL substrate to all wells.

-

Monitor the reaction kinetically by measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

The rate of the reaction is determined from the linear phase of the fluorescence increase.

-

The percentage of inhibition is calculated for each this compound concentration relative to the control.

-

An IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's inhibition of LPL.

Conclusion

This compound serves as a valuable tool for researchers studying lipid metabolism and developing novel hypolipidemic drugs. Its robust and well-characterized ability to inhibit lipoprotein lipase and induce hyperlipidemia in a dose-dependent manner provides a reliable experimental model. This guide has summarized the key quantitative effects of this compound on plasma lipids and provided detailed experimental protocols for its use in vivo. While the direct inhibitory action of this compound on LPL is established, further in vitro studies are warranted to fully elucidate the kinetic parameters of this interaction. The provided visualizations offer a clear framework for understanding the mechanisms and experimental workflows associated with this compound-induced LPL inhibition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 25301-02-4 | Benchchem [benchchem.com]

- 3. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 7. This compound [drugfuture.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mucolytic Properties of Tyloxapol

This technical guide provides a comprehensive overview of the mucolytic and associated properties of this compound, a nonionic liquid polymer of the alkyl aryl polyether alcohol type.[1] It is intended to be a resource for professionals in research and drug development, offering detailed data, experimental methodologies, and an exploration of its mechanisms of action. This compound has been utilized for over five decades as a surfactant administered via inhalation to aid in the liquefaction and removal of bronchopulmonary secretions.[1][2][3]

Core Mechanisms of Action

This compound is a multifunctional compound with a range of effects beneficial for clearing airway mucus, particularly in chronic respiratory diseases. Its efficacy stems from a combination of biophysical and anti-inflammatory actions.

Biophysical Effects on Mucus

This compound's primary role is as a surfactant, which directly impacts the physical properties of mucus.[1][3] This action can be broken down into several key functions:

-

Reduction of Surface Tension: As a detergent, this compound lowers the surface tension of respiratory secretions, which helps to liquefy thick, purulent mucus.[4]

-

Dissolution of Secretions: It is capable of penetrating the mucous wall to dissolve viscous and dried secretions, which facilitates their removal.[2][5]

-

Viscosity Reduction: Direct application of this compound has been shown to reduce the viscosity of sputum. Rotational viscosimetry measurements indicate a reduction of 10% to 20% in the viscosity of sputum from patients with Chronic Obstructive Pulmonary Disease (COPD).[2][4] In studies on tenacious sputum from cystic fibrosis (CF) patients, this compound significantly reduced viscosity from 463 ± 133 centipoise to 128 ± 52 centipoise.[6]

-

Secretolytic Action: Beyond just thinning existing mucus, this compound has a secretolytic effect, leading to a statistically significant increase in the volume and weight of expectorated sputum compared to saline or distilled water.[2][4]

Anti-Inflammatory Properties

Chronic respiratory diseases are often characterized by significant inflammation, which contributes to mucus hypersecretion. This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways.

-

Inhibition of NF-κB: this compound has been shown to inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][6] NF-κB is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for down-regulating inflammation.[2][5]

-

Reduction of Pro-Inflammatory Cytokines: Consequently, this compound inhibits the release of a suite of pro-inflammatory cytokines stimulated by agents like lipopolysaccharide (LPS). These include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as granulocyte-macrophage colony-stimulating factor (GM-CSF).[4][6] In clinical settings, patients treated with this compound showed a decrease in these inflammatory cytokines in their sputum, in contrast to an increase observed in the saline-treated group.[4][7]

Enhancement of Mucociliary Clearance

The combined biophysical and anti-inflammatory effects of this compound result in improved mucociliary clearance, the lung's primary innate defense mechanism.

-

Restoration of Ciliary Function: By dissolving viscous secretions, this compound enables increased ciliary activity.[2][5] In an in vitro model using human airway epithelia from CF patients, where mucociliary clearance was initially zero, the application of this compound restored this function.[8][9] The clearance velocity increased from zero to 12 µm/s within the first minute and reached a maximum of 22 µm/s after 120 minutes.[8][9] This effect was observed to last for up to 48 hours.[9][10]

The anti-inflammatory signaling pathway of this compound is visualized below.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and in vitro studies on this compound.

Table 1: Effect of this compound on Sputum Properties in COPD Patients

| Parameter | This compound Treatment | Saline Control | P-Value | Citation |

|---|---|---|---|---|

| Sputum Weight (Week 3) | Mean 4.03 g (95% CI: 2.34–5.73 g) | Mean 2.63 g (95% CI: 1.73–3.53 g) | 0.041 | [2][4][5][7] |

| Sputum Weight (Day 1) | 5.07 g (95% CI: 3.46–6.67 g) | 2.39 g (95% CI: 1.68–3.11 g) | < 0.001 | [2][4] |

| Sputum Dry Weight Increase | +0.84 g/h (vs. distilled water) | N/A | - | [2][4][5] |

| Sputum Viscosity Reduction | 10% to 20% | N/A | - | [2][4] |

| Total Sputum Cells (Change over 3 weeks) | Decrease (1.64 to 1.18 x 10⁶) | Increase (1.09 to 1.38 x 10⁶) | - | [2][4] |

| Sputum Neutrophils (Change over 3 weeks) | Decrease (1.32 to 0.86 x 10⁶) | N/A | - | [2][4] |

| Sputum Cytokines (IL-1β, IL-6, IL-8) | Decreased | Increased | Not Significant |[2][4][5][7] |

Table 2: Effect of this compound on Cystic Fibrosis Sputum and Cells In Vitro

| Parameter | Measurement | Outcome | Citation |

|---|---|---|---|

| Sputum Viscosity | Pre-Treatment | 463 ± 133 centipoise | [6] |

| Post-Treatment | 128 ± 52 centipoise | [6] | |

| Mucociliary Clearance Velocity | Baseline (CF Epithelia) | 0 µm/s | [8][9] |

| Within 1 min of Treatment | 12 µm/s | [8][9] |

| | At 120 min of Treatment | 22 µm/s (Maximum) |[8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key studies cited are outlined below.

Protocol: Randomized Controlled Trial in COPD Patients

This protocol is based on the double-blind, placebo-controlled, crossover clinical trial conducted to assess this compound's efficacy in COPD patients.[4][5][7]

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial was performed.

-

Participants: 28 patients with COPD were screened, and 19 completed the study per protocol.[2][4][5][7]

-

Intervention: Patients were randomly assigned to one of two treatment arms.

-

Arm 1: Inhalation of 5 ml of 1% this compound solution, three times daily for 3 weeks.

-

Arm 2: Inhalation of 5 ml of 0.9% saline solution, three times daily for 3 weeks.

-

-

Crossover: Following a 7-day washout period, patients were switched to the alternate treatment for an additional 3 weeks.

-

Primary Outcome Measurement: The primary endpoint was the weight of expectorated sputum, measured at day 1, day 7, and day 21 of each treatment period.[4]

-

Secondary Outcome Measurements:

-

Sputum Analysis: Total and differential cell counts (macrophages, neutrophils, lymphocytes) were performed.

-

Biomarker Analysis: Concentrations of inflammatory cytokines (IL-1β, IL-6, IL-8), Elastase, and MMP-9 in sputum were determined using ELISA.[4]

-

Lung Function: Standard lung function tests (FVC, FEV1, RV, RV/TLC) were conducted.

-

-

Statistical Analysis: A t-test was used for comparing the primary endpoint between treatment groups. The Mann-Whitney test was used for explorative analyses.[4]

Protocol: In Vitro Mucociliary Clearance Assay

This protocol describes the methodology used to measure the effect of this compound on mucociliary clearance in a human CF airway cell model.[8][9][10]

-

Cell Model: A fully differentiated human airway epithelia model derived from CF patients (e.g., MucilAir™-CF) is cultured for an extended period (e.g., 60 days) until mucociliary clearance ceases due to dehydration of the apical surface.

-

Marker Application: Polystyrene microbeads (µm scale) are applied to the apical surface of the cell culture to serve as visible markers for mucus movement.

-

Treatment: A solution of this compound is added to the apical surface of the culture.

-

Data Acquisition: The movement of the microbeads is recorded using video microscopy at various time points after the addition of this compound (e.g., 1 minute, 120 minutes, 24 hours, 48 hours).

-

Analysis: The velocity of the microbeads is calculated from the video recordings to quantify the rate of mucociliary clearance.

Conclusion

This compound is a well-tolerated and effective mucoactive agent with a multifaceted mechanism of action.[2] It not only reduces the viscosity of airway secretions through its surfactant properties but also increases their volume, aiding expectoration.[4][6] Furthermore, its significant anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway, address a core pathological component of chronic respiratory diseases.[4][6] The ability of this compound to restore mucociliary clearance in compromised epithelial models highlights its potential as a therapeutic agent for conditions characterized by mucus hypersecretion and impaired clearance, such as COPD and cystic fibrosis.[8][9] The quantitative data from both clinical and in vitro studies provide a strong basis for its clinical utility and for further research into its applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial | PLOS One [journals.plos.org]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits NF-kappa B and cytokine release, scavenges HOCI, and reduces viscosity of cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mucolytic Effectiveness of this compound in Chronic Obstructive Pulmonary Disease - A Double-Blind, Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of the Surfactant this compound on Mucociliary Clearance in Human Respiratory Cystic Fibrosis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. researchgate.net [researchgate.net]

Inducing Experimental Hyperlipidemia with Tyloxapol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Tyloxapol (also known as Triton WR-1339) for inducing experimental hyperlipidemia in animal models. This well-established method is a cornerstone for screening potential anti-hyperlipidemic drugs and studying lipid metabolism. This document details the underlying mechanisms, provides structured experimental protocols, and presents key quantitative data in a comparative format.

Core Mechanism of this compound-Induced Hyperlipidemia

This compound, a non-ionic detergent, induces acute hyperlipidemia primarily through the inhibition of key enzymes involved in lipid clearance.[1][2] Its polymeric structure allows it to form a surface coat around lipoproteins, rendering them inaccessible as substrates for lipolytic enzymes.[1] The principal mechanisms of action are:

-

Inhibition of Lipoprotein Lipase (LPL): this compound directly inhibits lipoprotein lipase, a critical enzyme for the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL), thus blocking the uptake of lipids from circulation into extra-hepatic tissues.[2][3][4] This leads to a rapid and significant accumulation of triglycerides in the plasma.[1][5]

-

Inhibition of Hepatic Lipase: The detergent also acts on hepatic lipase, further contributing to the reduced clearance of lipoproteins.[1]

-

Increased Hepatic Cholesterol Synthesis: Evidence suggests that this compound promotes the synthesis of cholesterol in the liver, partly by increasing the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[3][4]

The resulting hyperlipidemic state is characterized by elevated levels of plasma triglycerides and total cholesterol, primarily due to an increase in VLDL and low-density lipoprotein (LDL) concentrations, while high-density lipoprotein (HDL) levels are often reduced or disappear from circulation shortly after administration.[1][6]

Experimental Protocols for Inducing Hyperlipidemia

The induction of hyperlipidemia using this compound is a versatile method applicable to various animal models, most commonly rats and mice. The specific protocol can be adapted based on the research objectives, including the desired duration and severity of hyperlipidemia.

General Experimental Workflow

The following diagram illustrates a typical workflow for a this compound-induced hyperlipidemia study.

Caption: Experimental workflow for this compound-induced hyperlipidemia studies.

Detailed Methodologies

Materials:

-

This compound (Triton WR-1339)

-

Vehicle (e.g., 0.9% NaCl solution, Phosphate Buffered Saline pH 7.4)

-

Animal model (e.g., male Wistar rats, 180-200g; ICR mice)

-

Syringes and needles for administration and blood collection

-

Anesthetic agent (e.g., ketamine and xylazine, ether)

-

Blood collection tubes (e.g., with heparin or EDTA)

-

Centrifuge

-

Biochemical assay kits for lipid profiling

Procedure:

-

Animal Preparation: House the animals in a controlled environment and allow for an acclimatization period of at least one week. Provide standard chow and water ad libitum. For acute studies, fast the animals overnight (typically 12-18 hours) before this compound administration to establish baseline lipid levels.[5]

-

Baseline Measurement: Collect a baseline blood sample from the tail vein or retro-orbital plexus under light anesthesia.[7]

-

This compound Preparation and Administration: Prepare a solution of this compound in a suitable vehicle. The concentration will depend on the target dosage. Administer the solution via intraperitoneal (IP) or intravenous (IV) injection.[5][7]

-

Post-Induction Monitoring and Sampling: Following administration, monitor the animals for any adverse reactions. Collect blood samples at predetermined time points to assess the kinetics of hyperlipidemia. The timing of these samples is crucial for capturing the peak lipid levels and the subsequent decline.[7][8]

-

Biochemical Analysis: Separate plasma or serum by centrifugation. Analyze the samples for total cholesterol (TC), triglycerides (TG), LDL-cholesterol, and HDL-cholesterol using standard enzymatic kits.[9]

Quantitative Data and Comparative Analysis

The dosage of this compound and the route of administration significantly impact the magnitude and duration of the induced hyperlipidemia. The following tables summarize quantitative data from various studies.

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Weight/Age | Dosage (mg/kg) | Administration Route | Vehicle | Reference |

| Wistar Rats | 180-200 g, 11-12 weeks | 50 | Intraperitoneal (IP) | Not Specified | [3][10] |

| Wistar Rats | 160-180 g | 200 | Intraperitoneal (IP) | Phosphate Buffered Saline (pH 7.4) | [11] |

| Wistar Rats | Adult | 200 | Intraperitoneal (IP) | 0.9% NaCl | [7] |

| Wistar Rats | 300-360 g | 400 | Intraperitoneal (IP) | Not Specified | [3] |

| Wistar Rats | 230-270 g | 400 | Intravenous (IV) | Not Specified | [3] |

| Male Rats | Not Specified | 400 | Intravenous (IV) | Not Specified | [5] |

| ICR Mice | Not Specified | 400 | Intraperitoneal (IP) | Not Specified | [11] |

Table 2: Time Course of Lipid Profile Changes in Rats after a Single this compound Injection

| Time Post-Injection | Total Cholesterol (TC) | Triglycerides (TG) | Phospholipids | Key Observations | Reference |

| Baseline | 91.2 ± 8.5 mg/dl | 66.3 ± 10.4 mg/dl | 92.7 ± 6.4 mg/dl | Fasting levels. | [1] |

| 0-6 hours | Linear increase | Linear increase (Secretion rate: 259.7 ± 8.1 mg/h.dl) | Linear increase | Rapid, linear accumulation of lipids. HDL disappears, VLDL increases within 2 hours. | [1][5] |

| 24 hours | Significantly elevated | Significantly elevated | Elevated | Peak or near-peak hyperlipidemia. | [3] |

| 48 hours | ~586 mg/dl | ~3200 mg/dl | ~715 mg/dl | Continued accumulation at a lower rate. | [1][5] |

| 72 hours (3 days) | Peak levels (~448% increase from baseline) | Elevated | Elevated | Peak hypercholesterolemia observed in some studies. | [7][8] |

| > 5 days | Declining towards baseline | Declining towards baseline | Declining towards baseline | Lipid levels begin to normalize. HDL reappears. | [1][5] |

| 9 days | Returned to baseline levels | Returned to baseline levels | Returned to baseline levels | Resolution of hyperlipidemia. | [7][8] |

Note: The absolute values can vary significantly between studies due to differences in animal strain, age, diet, and specific experimental conditions.

Signaling Pathways and Molecular Changes

This compound-induced hyperlipidemia is associated with alterations in several metabolic signaling pathways, primarily in the liver. These changes are crucial for understanding the pathophysiology of this model and for identifying potential targets for therapeutic intervention.

Key Signaling Pathways Affected

The diagram below outlines the primary mechanisms by which this compound disrupts lipid metabolism.

Caption: Mechanism of this compound-induced hyperlipidemia and associated signaling.

Recent studies have further elucidated the molecular changes. For instance, the combination of Lipopolysaccharide (LPS) and this compound has been shown to activate acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein-1c (SREBP-1c), while inhibiting peroxisome proliferator-activated receptors α (PPARα), leading to aggravated hyperlipidemia and disordered lipid metabolism.[12]

Other Biochemical and Pathological Changes

Beyond the primary effects on lipids, this compound administration can lead to other systemic changes:

-

Oxidative Stress: A significant elevation in thiobarbituric acid reactive substances (TBARS) combined with an inhibition of antioxidant enzymes (GPx, GST, CAT, SOD) has been reported.[3]

-

Genomic Instability: Increased DNA damage in blood, liver, and kidney has been observed through comet assays, though without mutagenic effects.[3]

-

Kidney and Liver Markers: Studies have reported higher creatinine (B1669602) and urea (B33335) levels, suggesting potential kidney injury.[3][10] Histological analysis of the liver may show fat vacuolation, dilated and congested hepatic veins, and hepatocytic necrosis.[10]

Applications and Considerations

The this compound-induced hyperlipidemia model is a powerful tool for:

-

Screening anti-hyperlipidemic agents: It provides a rapid and reliable method to assess the efficacy of novel compounds in lowering plasma cholesterol and triglycerides.[1][9][13]

-

Studying VLDL secretion rates: The initial linear increase in plasma triglycerides following this compound injection is a direct measure of the hepatic VLDL secretion rate.[1][5]

-

Investigating lipoprotein metabolism: The model allows for the study of the metabolic relationships between different lipoprotein classes.[1]

Important Considerations:

-

Acute vs. Chronic Models: A single injection of this compound induces an acute and transient hyperlipidemia, typically resolving within a week.[7][8] For sustained hyperlipidemia required for chronic studies, repeated injections (e.g., three times a week) are necessary.[1][11][14]

-

Animal Welfare: High doses of this compound can be associated with mortality.[7] It is crucial to carefully select the dose and monitor the animals closely.

-

Model Limitations: The mechanism of hyperlipidemia (impaired clearance) differs from diet-induced models (excess lipid supply). Researchers should choose the model that best reflects the clinical condition they aim to study.

This guide provides a foundational understanding of the use of this compound in experimental hyperlipidemia. Researchers are encouraged to consult the primary literature and perform pilot studies to optimize the protocol for their specific experimental needs.

References

- 1. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats. – ScienceOpen [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. The Long Term Kinetic of Plasma Lipids and Lipoproteins in this compound Injected Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rbcms.com.br [rbcms.com.br]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipopolysaccharide and this compound accelerate the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple Method for Screening Antihyperlipidemic Agents [wisdomlib.org]

- 14. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Safety Profile and Potential Cytotoxicity of Tyloxapol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyloxapol, a nonionic liquid polymer of the alkyl aryl polyether alcohol type, is widely utilized in pharmaceutical formulations as a surfactant, solubilizer, and emulsifier.[1] Its established role in enhancing drug delivery in dosage forms such as nebulizers, eye drops, and injectables necessitates a thorough understanding of its safety profile and potential cytotoxicity.[1][2] This technical guide provides a comprehensive overview of the known safety and cytotoxicity data for this compound, drawing from in vitro and in vivo studies.

This document summarizes key toxicological endpoints, details the mechanisms of cytotoxicity, provides experimental protocols for relevant assays, and presents a visual representation of the apoptotic signaling pathway induced by this compound. The information herein is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use of this compound in pharmaceutical formulations.

In Vitro Cytotoxicity

This compound has been shown to exhibit dose- and time-dependent cytotoxicity in various cell lines.[3] The primary mechanism of cell death induced by this compound is apoptosis, which proceeds through a caspase-independent pathway.[3]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound.

| Cell Line | Assay | Endpoint | IC50 / Concentration | Exposure Time | Reference |

| RAW 264.7 (murine macrophage-like) | Dehydrogenase Activity | Cell Viability | Dose-dependent decrease | Not specified | [3] |

| NIH/3T3 (mouse fibroblast) | Dehydrogenase Activity | Cell Viability | Dose-dependent decrease | Not specified | [3] |

| HEK293 (human embryonic kidney) | Morphological Alteration | Cell Detachment | 100 µg/mL | 48 hours | [4] |

| Human Jurkat T-lymphoblasts | Not specified | Cell Lysis | Not specified | Not specified | [4] |

| Epithelial cells | Not specified | Cytotoxicity | Not specified | Not specified | [4] |

| Red blood cells | Not specified | Cytotoxicity | Not specified | Not specified | [4] |

Note: Specific IC50 values for RAW 264.7 and NIH/3T3 cells were not explicitly stated in the reviewed literature abstracts. The full-text articles would be required for this level of detail.

Mechanism of Cytotoxicity: Caspase-Independent Apoptosis